Ethanol, 2-(2-(2-propynyloxy)ethoxy)-
Overview
Description
Propargyl-PEG2-OH: is a polyethylene glycol (PEG)-based PROTAC linker. It plays a crucial role in the synthesis of Thalidomide-O-PEG2-propargyl . This compound contains an alkyne group, making it suitable for click chemistry reactions.
Mechanism of Action
Target of Action
Propargyl-PEG2-OH, also known as 2-(2-prop-2-ynoxyethoxy)ethanol or Ethanol, 2-(2-(2-propynyloxy)ethoxy)-, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Mode of Action
The compound works by exploiting the intracellular ubiquitin-proteasome system . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Alkyne group in the compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG2-OH are related to the ubiquitin-proteasome system . This system plays a crucial role in regulating various cellular processes by degrading proteins. The compound, being a PROTAC linker, can selectively degrade target proteins, thereby affecting the pathways these proteins are involved in .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, stability, and bioavailability of the parent compound .
Result of Action
The result of the action of Propargyl-PEG2-OH is the selective degradation of target proteins . This can lead to the modulation of cellular processes that these proteins are involved in, potentially leading to therapeutic effects.
Action Environment
The action of Propargyl-PEG2-OH can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions in the environment . Additionally, factors such as pH, temperature, and the presence of other biomolecules can also influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthetic route for Propargyl-PEG2-OH involves attaching the alkyne group to a PEG backbone. Specific reaction conditions and industrial production methods may vary, but the key steps include:
PEG Modification: Start with a PEG molecule (polyethylene glycol) and introduce the propargyl group (alkyne) at one end.
Purification: Purify the resulting compound to obtain .
Chemical Reactions Analysis
Propargyl-PEG2-OH: can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. Common reagents and conditions include:
Azide-Containing Molecules: Reacts with molecules containing azide groups.
Copper Catalyst: Requires copper as a catalyst.
Click Chemistry: Forms a stable triazole linkage.
Major products formed from these reactions include conjugates with other molecules, such as drugs or targeting ligands.
Scientific Research Applications
Propargyl-PEG2-OH: finds applications in various fields:
Chemistry: Used for bioconjugation and drug delivery.
Biology: Enables targeted protein degradation via PROTACs.
Medicine: May enhance drug solubility and pharmacokinetics.
Industry: Facilitates the development of novel therapeutics.
Comparison with Similar Compounds
Propargyl-PEG2-OH: stands out due to its PEG-based structure and alkyne functionality. Similar compounds include other PROTAC linkers and PEG derivatives.
Properties
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-4-9-6-7-10-5-3-8/h1,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSDTFBXUYBZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222513 | |
Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7218-43-1 | |
Record name | 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7218-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(propyn-2-yloxy)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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